Trimethylolpropane trioleate
Overview
Description
Trimethylolpropane trioleate is a synthetic ester derived from trimethylolpropane and oleic acid. It is known for its excellent lubricating properties, high viscosity index, and biodegradability. This compound is widely used in the formulation of biolubricants, which are environmentally friendly alternatives to traditional petroleum-based lubricants .
Mechanism of Action
Target of Action
Trimethylolpropane trioleate (TMPTO) is primarily used as a base oil in lubricants . Its primary targets are the mechanical components it lubricates, such as the surfaces of metal parts in machinery . The role of TMPTO is to reduce friction between these surfaces, thereby reducing wear and tear and improving the efficiency and lifespan of the machinery .
Mode of Action
TMPTO interacts with its targets (mechanical components) by forming a thin film on their surfaces . This film reduces direct contact between the surfaces, thereby reducing friction and wear . The interaction of TMPTO with iron surfaces can lead to thermal oxidation, affecting its viscosity and acid value .
Biochemical Pathways
For instance, when TMPTO is exposed to iron surfaces, it undergoes thermal oxidation . This process involves the breakdown of the C = C and = C-H bonds in TMPTO, leading to changes in its physicochemical properties .
Pharmacokinetics
For instance, TMPTO has been shown to have good oxidative stability, a low pour point, a high flash point, and a high viscosity index .
Result of Action
The primary result of TMPTO’s action is the reduction of friction between mechanical components, which leads to reduced wear and tear and improved machinery efficiency . Additionally, the thermal oxidation of TMPTO when exposed to iron surfaces can lead to an increase in its kinematic viscosity and acid value .
Action Environment
The action of TMPTO can be influenced by various environmental factors. For instance, the presence of iron surfaces can accelerate the thermal oxidation of TMPTO . Additionally, the performance of TMPTO-based lubricants can be affected by temperature, load, and speed . Researchers are looking into the development of new biolubricants, like TMPTO, that would be less sensitive to temperature change, biodegradable, fluid at very low temperatures, less volatile, and more stable at very high temperatures .
Biochemical Analysis
Biochemical Properties
Trimethylolpropane trioleate plays a significant role in biochemical reactions, particularly in the context of lubrication and friction reduction. It interacts with various enzymes and proteins that are involved in lipid metabolism. For instance, lipases can hydrolyze this compound, breaking it down into its constituent fatty acids and glycerol. This interaction is essential for the compound’s biodegradability and its integration into natural metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect lipid metabolism within cells, altering the expression of genes involved in fatty acid synthesis and degradation. This can lead to changes in cellular energy balance and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes such as lipases, which catalyze its hydrolysis. Additionally, this compound may influence enzyme activity by altering the lipid environment within cellular membranes, thereby affecting membrane-bound enzymes and receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but it can undergo hydrolysis and oxidation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and energy balance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been noted, where a certain dosage level results in significant changes in cellular and metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze its breakdown into fatty acids and glycerol. These metabolites can then enter various metabolic pathways, including beta-oxidation and the citric acid cycle, influencing overall metabolic flux and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to lipid droplets and cellular membranes, where it can exert its effects on lipid metabolism and membrane dynamics .
Subcellular Localization
This compound is primarily localized to lipid droplets and cellular membranes. This subcellular localization is crucial for its activity, as it allows the compound to interact with membrane-bound enzymes and receptors. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Trimethylolpropane trioleate can be synthesized through esterification or transesterification reactions. One common method involves the esterification of trimethylolpropane with oleic acid using a sulfuric acid catalyst. The reaction typically occurs at elevated temperatures and may require several hours to complete . Another method involves the use of lipolytic enzymes, such as Lipoprime 50T, to catalyze the reaction under milder conditions . Industrial production often optimizes these methods to achieve higher yields and purity.
Chemical Reactions Analysis
Trimethylolpropane trioleate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, methanol, and para-toluenesulfonic acid. For example, the compound can be epoxidized to form epoxidized trioleate trimethylolpropane, which can then undergo ring-opening reactions to produce trihydroxyhexaoleate trimethylolpropane . These reactions are typically conducted under controlled conditions to ensure the desired products are formed.
Scientific Research Applications
Trimethylolpropane trioleate has a wide range of applications in scientific research. In chemistry, it is used as a base oil for biolubricants due to its excellent lubricity and biodegradability . In biology, it is studied for its potential as a green lubricant in various applications, including food-grade lubricants, engine oils, and hydraulic fluids . In medicine, it is explored for its potential use in bio-based polymers and resins. Industrially, it is used in metalworking fluids, insulating fluids, and heat transfer fluids .
Comparison with Similar Compounds
Trimethylolpropane trioleate is unique due to its combination of high lubricity, biodegradability, and stability under various conditions. Similar compounds include pentaerythritol ester, neopentyl glycol ester, and ethylene glycol diester . These compounds also serve as biolubricants but may differ in their specific properties, such as viscosity, oxidative stability, and environmental impact .
Properties
IUPAC Name |
2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]butyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H110O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-57(61)64-54-60(8-4,55-65-58(62)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)56-66-59(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h27-32H,5-26,33-56H2,1-4H3/b30-27-,31-28-,32-29- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGGRPUPMPLZNT-PGEUSFDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C\CCCCCCCC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H110O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4028044 | |
Record name | 2-Ethyl-2-(((1-oxooleyl)oxy)methyl)-1,3-propanediyl dioleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4028044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
927.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2-ethyl-2-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
57675-44-2 | |
Record name | Trimethylolpropane trioleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57675-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylolpropane trioleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057675442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2-ethyl-2-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-2-(((1-oxooleyl)oxy)methyl)-1,3-propanediyl dioleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4028044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-[[(1-oxooleyl)oxy]methyl]-1,3-propanediyl dioleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLOLPROPANE TRIOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S448BZW2BR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Trimethylolpropane trioleate a suitable lubricant base oil?
A1: this compound demonstrates several desirable properties for lubricant applications. These include excellent viscosity-temperature behavior, high flash point, good low-temperature fluidity, and favorable foaming, hydrolytic, and oxidative stability [, , , , ]. It also exhibits good compatibility with conventional lubricant additives designed for mineral oils [].
Q2: How does the molecular structure of this compound contribute to its lubricant properties?
A2: The branched structure of this compound, with its three oleate chains attached to the trimethylolpropane backbone, contributes to its excellent viscosity-temperature relationship and low-temperature fluidity [, ]. This branched structure also hinders crystallization, improving its low-temperature performance.
Q3: How does the addition of nanoparticles affect the properties of this compound-based lubricants?
A5: Studies have explored the incorporation of various nanoparticles, such as TiO2 [] and hexagonal boron nitride (hBN) [, ], into this compound. Results show that nanoparticle additions can improve tribological properties, including reduced friction and wear, and enhance thermal conductivity, making these nanolubricants promising for demanding applications.
Q4: What are the environmental benefits of using this compound as a lubricant?
A6: this compound is a biodegradable lubricant with a biodegradation rate exceeding 90% [], making it a significantly more environmentally friendly alternative to mineral oils. Its use can contribute to reduced environmental pollution and a lower environmental footprint in various industrial applications.
Q5: How does the presence of iron surfaces impact the oxidative stability of this compound?
A7: Research has shown that iron surfaces can significantly accelerate the oxidation process of this compound []. This is attributed to the interaction between iron and the unsaturated C=C and =C-H bonds in the this compound molecule, leading to faster degradation and increased viscosity. This highlights the importance of considering material compatibility when using this compound as a lubricant.
Q6: How is this compound synthesized?
A8: this compound is typically synthesized through the esterification of oleic acid with trimethylolpropane. This reaction can be catalyzed by various methods, including chemical catalysts like SnCl2•2H2O [] and solid acid catalysts [, ]. Enzymatic synthesis using immobilized lipase is also a viable approach [].
Q7: What are the challenges in the synthesis of this compound and how can they be addressed?
A9: One of the challenges in this compound synthesis is achieving high yield and purity. Optimizing reaction parameters such as temperature, reaction time, molar ratio of reactants, and catalyst type is crucial for maximizing yield []. Additionally, exploring different catalyst systems, such as heteropolyacids immobilized on silica [, ], functionalized magnetic nanoparticles [, ], and ion-exchange resins [, ], can contribute to developing more efficient and environmentally friendly synthesis processes.
Q8: How can the oxidative stability of this compound be improved?
A10: The oxidative stability of this compound can be enhanced by the addition of antioxidants. Various antioxidants, including amine-based antioxidants like dinonyl diphenylamine [] and phenolic antioxidants, have been investigated [, , ]. Studies employing pressurized differential scanning calorimetry (PDSC) and Fourier transform infrared spectroscopy (FTIR) have shown that these antioxidants can effectively protect the base oil from premature oxidative degradation [, ].
Q9: Can the properties of this compound be further tailored for specific applications?
A11: Yes, the properties of this compound can be further modified through the incorporation of additives. For instance, adding methyl laurate can enhance its viscosity-temperature characteristics and oxidative stability []. The type and concentration of additives can be tailored to achieve the desired performance improvements for specific applications.
Q10: What spectroscopic techniques are commonly used to characterize this compound?
A12: Common spectroscopic techniques used to characterize this compound include Fourier transform infrared spectroscopy (FTIR) and Raman spectroscopy. FTIR is valuable for identifying functional groups and confirming the formation of ester bonds during synthesis [, , ]. Raman spectroscopy provides insights into the molecular vibrations and structural changes occurring during thermal oxidation [].
Q11: How is computational chemistry being used to study this compound?
A13: Molecular dynamics (MD) simulations, particularly using reactive force fields like ReaxFF, are being employed to investigate the thermal oxidation mechanism of this compound at a molecular level []. These simulations provide valuable insights into the degradation pathways, the role of antioxidants, and the influence of external factors like temperature and metal surfaces.
Q12: What is the role of machine learning in optimizing this compound-based lubricants?
A14: Machine learning models, such as back propagation neural networks (BPNN) combined with genetic algorithms (GA), are being developed to predict the performance of this compound-based lubricants with varying additive compositions []. These models can help optimize lubricant formulations for desired properties like friction coefficient, wear volume, and extreme pressure performance, reducing the reliance on time-consuming and expensive experimental trials.
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